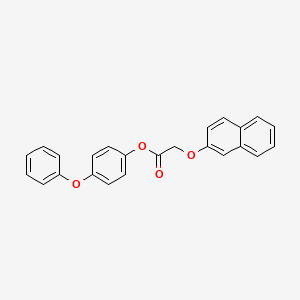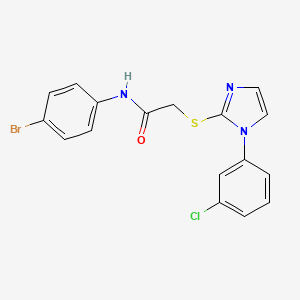
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13BrClN3OS and its molecular weight is 422.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Research has delved into synthetic organic chemistry focusing on the N-Ar (nitrogen-aryl) axis, developing chemoselective N-acylation reagents. These studies have led to the synthesis of compounds with potential applications in medicinal chemistry, demonstrating the importance of structural modifications for achieving desired biological activities (Kondo & Murakami, 2001; Kondo & Murakami, 2002).
Biological Activities and Applications
- Studies on imidazole derivatives, including those similar in structure to the compound , have explored their antitumor activities, underscoring the therapeutic potential of such chemicals. These investigations reveal the significance of structural elements in imidazole compounds for their biological effects and the ongoing search for new antitumor drugs (Iradyan et al., 2009).
Environmental Impact and Degradation
- Advanced Oxidation Processes (AOPs) have been studied for the degradation of pharmaceuticals like acetaminophen in water, providing insights into the environmental persistence and removal strategies for aromatic compounds. These findings highlight the challenges and techniques available for mitigating the impact of such compounds on water quality and ecosystem health (Qutob et al., 2022).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDTDKWRZHVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2486829.png)
![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2486830.png)
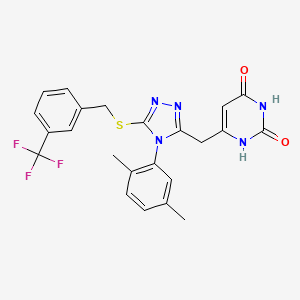
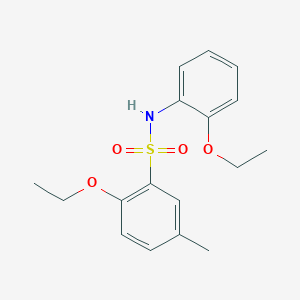
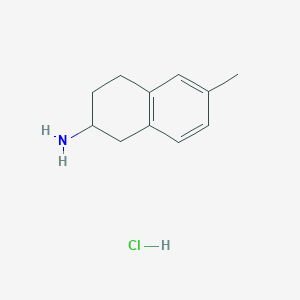
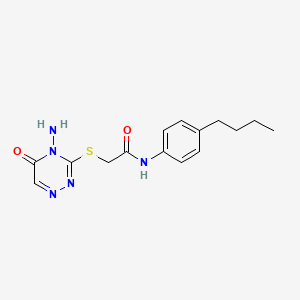
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide](/img/structure/B2486837.png)

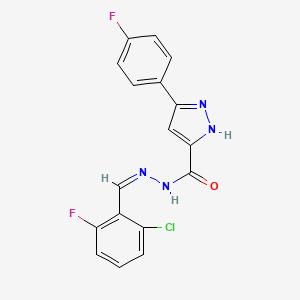
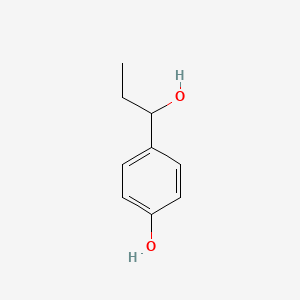
![N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide](/img/structure/B2486842.png)
![N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2486844.png)
![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2486847.png)
